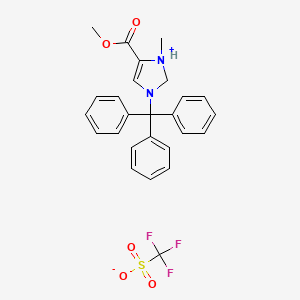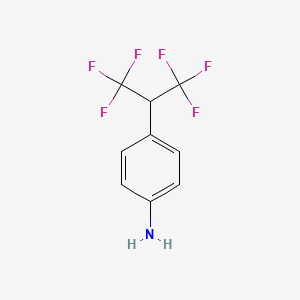
1,3,2-Dioxaphosphorinan-5-ol, 2-phenoxy-, 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,2-Dioxaphosphorinan-5-ol, 2-phenoxy-, 2-oxide is a cyclic organophosphorus compound with the molecular formula C9H11O5P. This compound is known for its unique structural features, which include a dioxaphosphorinan ring system with a phenoxy group and an oxide moiety. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Méthodes De Préparation
The synthesis of 1,3,2-Dioxaphosphorinan-5-ol, 2-phenoxy-, 2-oxide typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of phenol with a phosphorus-containing reagent such as phosphorus oxychloride (POCl3) or phosphorus trichloride (PCl3) in the presence of a base. The reaction conditions often involve moderate temperatures and the use of solvents like dichloromethane or toluene. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Analyse Des Réactions Chimiques
1,3,2-Dioxaphosphorinan-5-ol, 2-phenoxy-, 2-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the oxide moiety to other functional groups.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. .
Applications De Recherche Scientifique
1,3,2-Dioxaphosphorinan-5-ol, 2-phenoxy-, 2-oxide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 1,3,2-Dioxaphosphorinan-5-ol, 2-phenoxy-, 2-oxide involves its interaction with molecular targets through its reactive functional groups. The dioxaphosphorinan ring system and the phenoxy group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of stable adducts. These interactions are essential for its biological activity and its use in various chemical reactions .
Comparaison Avec Des Composés Similaires
1,3,2-Dioxaphosphorinan-5-ol, 2-phenoxy-, 2-oxide can be compared with other similar compounds such as:
5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide: This compound has similar structural features but with dimethyl groups at the 5-position.
5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide: This compound contains methoxy groups instead of hydroxyl groups.
2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: This compound has a chloro substituent, which affects its reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups and its reactivity profile, making it suitable for a wide range of applications
Propriétés
Numéro CAS |
286020-33-5 |
|---|---|
Formule moléculaire |
C9H11O5P |
Poids moléculaire |
230.15 g/mol |
Nom IUPAC |
2-oxo-2-phenoxy-1,3,2λ5-dioxaphosphinan-5-ol |
InChI |
InChI=1S/C9H11O5P/c10-8-6-12-15(11,13-7-8)14-9-4-2-1-3-5-9/h1-5,8,10H,6-7H2 |
Clé InChI |
RAOKUCULSJIRHD-UHFFFAOYSA-N |
SMILES canonique |
C1C(COP(=O)(O1)OC2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



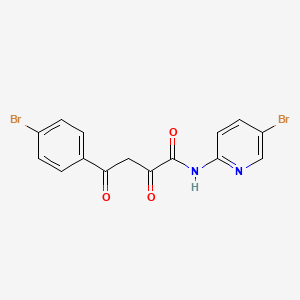
![Butyl 4-[(4,6-dichloro-1,3,5-triazin-2-YL)amino]benzoate](/img/structure/B14257256.png)
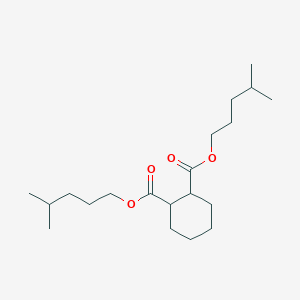
![2,5-Bis[2-(chloromethyl)-5-nitrophenyl]-1,3,4-oxadiazole](/img/structure/B14257271.png)
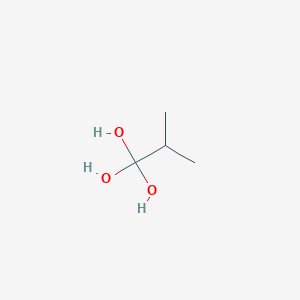
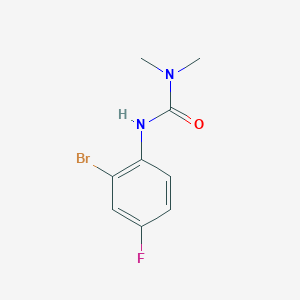

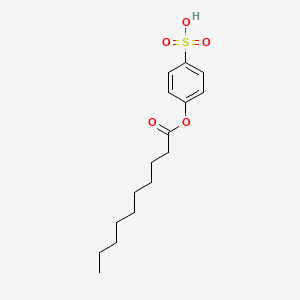
![Ethanol, 2-[[bis(4-methoxyphenyl)phenylmethyl]amino]-](/img/structure/B14257295.png)
![1H,3H-[1,3]Oxazolo[3,4-a][1,4]diazepine](/img/structure/B14257302.png)
![{4-[Di(pyridin-2-yl)amino]phenyl}(dimethyl)silanol](/img/structure/B14257307.png)
